2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a tetrahydrofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, while the tetrahydrofuran moiety is often incorporated through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis route.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 4-(1,2,4-oxadiazol-3-yl)phenylamine
Uniqueness
2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)17-20-18(25-21-17)13-5-7-14(8-6-13)24-11-16(22)19-10-15-4-3-9-23-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,19,22) |
InChI Key |
YEVBCBAIZVVENQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.